Pyrido[2,3-d]pyridazin-8(7H)-one
Übersicht
Beschreibung
Pyrido[2,3-d]pyridazin-8(7H)-one is a chemical compound with the CAS Number: 15375-79-8 and a molecular weight of 147.14 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The linear formula of this compound is C7H5N3O .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it has been used in the synthesis of new SOS1 inhibitors .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 147.14 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives have been a subject of study for their synthesis and chemical reactions. Paul and Rodda (1969) described methods for synthesizing 5- and 8-chloropyrido[2,3-d]pyridazine, leading to the discovery of new heterocyclic compounds, including pyrido[2,3-d]- and pyrido[3,2-d]-s-triazolo[4,3-d]pyridazine (Paul & Rodda, 1969). Similarly, synthetic pathways to pyrido[3,4-c]pyridazines and their polycyclic derivatives were explored, showcasing their potential in medicinal chemistry despite being rare chemicals (Price, Emery, & Dehaen, 2022).
Medicinal Chemistry and Biological Activity
This compound derivatives have been evaluated for their biological activities. A study by Akçay et al. (2018) synthesized new pyrido[3,4-d]pyridazine derivatives and assessed their in vitro antibacterial, antifungal, and antimycobacterial activities, with some compounds showing significant antimycobacterial activity (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018). Another study focused on the synthesis of pyrido[2,3-d]pyrimidin-4-ones and their evaluation for antibacterial activities and inhibitory activities against cyclin-dependent kinases (CDKs), revealing specific activity against Staphylococcus aureus (Geffken et al., 2011).
Novel Synthetic Approaches and ApplicationsInnovative synthetic methods for pyrido[2,3-d]pyrimidine derivatives and their transformation into other di-
- and triheterocyclic systems have been explored. Śladowska et al. (1997) described the conversion of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates into derivatives of new heterocyclic systems, highlighting the chemical versatility of these compounds (Śladowska et al., 1997). The synthesis of novel dipyridoimidazoles and pyrido[1′,2′;1,2]imidazo[4,5-d]pyridazine derivatives, as reported by Chezal et al. (2003), further demonstrates the potential of this compound in the creation of complex molecular structures with potential pharmaceutical applications (Chezal et al., 2003).
Antitumor Potential and Pharmacological Properties
The this compound nucleus has been incorporated into compounds with potential antitumor properties. Antonini et al. (1996) synthesized derivatives with the thieno[2',3':5,6]pyrido[2,3-d]pyridazin-9(4H)-one nucleus and evaluated their cytotoxic potency against human colon adenocarcinoma cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Antonini et al., 1996).
Wirkmechanismus
The use of small molecular modulators to target the guanine nucleotide exchange factor SOS1 has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .
Zukünftige Richtungen
While specific future directions for Pyrido[2,3-d]pyridazin-8(7H)-one were not found in the search results, the compound has shown promise in the treatment of various KRAS-driven cancers . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .
Eigenschaften
IUPAC Name |
7H-pyrido[2,3-d]pyridazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYPXFZPRSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570590 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-79-8 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H,8H-pyrido[2,3-d]pyridazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?
A1: The research primarily focuses on this compound derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the this compound moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].
Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?
A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].
Q3: What are the future directions for research on this compound derivatives?
A3: The research highlights the potential of this compound derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.